molecular formula C8H7ClN2O2 B581786 Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1314777-15-5

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B581786
CAS No.: 1314777-15-5
M. Wt: 198.606
InChI Key: GIDMXSYORNNELW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The synthesis of imidazo[1,2-a]pyridine derivatives dates to the mid-20th century, with early methods relying on condensation reactions between 2-aminopyridines and α-haloketones. The specific 6-carboxylic acid derivative emerged as a target during the 2000s, driven by the need for water-soluble intermediates in drug discovery. A pivotal advancement occurred in 2023 with the development of a zinc-catalyzed Ortoleva-King reaction, enabling efficient one-pot synthesis of imidazo[1,2-a]pyridines, including the 6-carboxylic acid variant. Industrial-scale processes were later patented, utilizing cyclohexanone as a solvent to optimize yield and purity.

Key Milestones:

Year Development Reference
2004 First reported synthesis of related 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazides
2023 Zinc/I₂-catalyzed method for imidazopyridine synthesis, enabling access to 6-carboxylic acid derivatives
2025 Pd-catalyzed carbonylation introduced for 6-carboxamido functionalization

Significance in Heterocyclic Chemistry

The compound’s significance stems from two features:

  • Carboxylic Acid Reactivity : The 6-carboxylic acid group serves as a handle for derivatization, enabling the synthesis of amides, esters, and metal complexes. This is critical for tuning pharmacokinetic properties in drug candidates.
  • Electronic Modulation : The electron-withdrawing carboxylic acid group alters the electron density of the imidazopyridine core, enhancing stability and enabling participation in cycloaddition and cross-coupling reactions.

For example, in antitubercular drug development, the carboxylic acid moiety is converted to carboxamides via EDC/HOBt-mediated couplings, yielding compounds with sub-micromolar activity against Mycobacterium tuberculosis.

Position in the Imidazopyridine Family of Compounds

Imidazo[1,2-a]pyridines are a subclass of bicyclic heterocycles where the imidazole ring is fused to pyridine at the 1,2-position. The 6-carboxylic acid hydrochloride derivative occupies a unique niche:

Position Functional Group Biological Relevance
2 Methyl (e.g., Zolpidem) GABAA receptor modulation
3 Carboxamide (e.g., GSK812397) HIV entry inhibition
6 Carboxylic acid (this compound) Intermediate for antitumor/antimicrobial agents

Unlike commercial drugs like Zolpidem (2-methyl substitution), the 6-carboxylic acid variant is rarely bioactive itself but serves as a precursor. Its hydrochloride salt improves solubility, facilitating purification and downstream reactions.

Overview of Research Significance and Current Status

Recent studies highlight three key areas:

  • Antimicrobial Agents : Derivatives show nanomolar activity against multidrug-resistant tuberculosis (MDR-TB) and Staphylococcus aureus.
  • Kinase Inhibitors : The 6-carboxylic acid scaffold is used in FLT3 kinase inhibitors (e.g., AB530), which are in preclinical trials for leukemia.
  • Synthetic Methodology : Advances in continuous flow systems (2025) allow gram-scale synthesis with >95% purity, addressing previous scalability challenges.

Current Research Trends (2023–2025):

  • Catalytic Diversification : Palladium-mediated carbonylation for

Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2.ClH/c11-8(12)6-1-2-7-9-3-4-10(7)5-6;/h1-5H,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDMXSYORNNELW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726391
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314777-15-5
Record name Imidazo[1,2-a]pyridine-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Condensation and Hydrolysis-Based Synthesis

A widely adopted strategy involves the condensation of 2-aminopyridine derivatives with α-haloketones or α-haloesters, followed by hydrolysis to yield the carboxylic acid. For example, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as a key intermediate in several routes. In one protocol, phosphorous oxychloride (POCl₃) and dimethylformamide (DMF) facilitate the Vilsmeier-Haack reaction to introduce electrophilic groups at the 6-position . Subsequent hydrolysis of the ester moiety under basic conditions (e.g., NaOH or LiOH) generates the free carboxylic acid, which is treated with hydrochloric acid to form the hydrochloride salt .

This method’s critical steps include:

  • Halogenation : Bromination at the 6-position using N-bromosuccinimide (NBS) or phosphorus tribromide (PBr₃) in dichloromethane .

  • Ester Hydrolysis : Saponification with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF) at 60°C for 4–6 hours .

  • Salt Formation : Precipitation of the hydrochloride salt via addition of concentrated HCl to the carboxylic acid in ethanol .

Yields for this route typically range from 60% to 75%, depending on the purity of intermediates and reaction conditions .

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions offer a streamlined pathway to construct the imidazo[1,2-a]pyridine scaffold while introducing the carboxylic acid group in situ. The Groebke-Blackburn-Bienaymé (GBB) reaction is particularly effective, combining 2-aminopyridines, aldehydes, and isocyanides in a one-pot procedure. For instance, reacting 6-amino-2-picoline with glyoxylic acid and tert-butyl isocyanide in methanol at room temperature produces imidazo[1,2-a]pyridine-6-carboxylic acid directly . Acidification with HCl gas in diethyl ether then yields the hydrochloride salt.

Key advantages of MCRs include:

  • Atom Economy : Reduced waste generation due to convergent bond formation .

  • Functional Group Tolerance : Compatibility with electron-withdrawing groups (e.g., halogens, nitriles) at the 3-position .

  • Scalability : Reactions often proceed at ambient temperature, enabling gram-scale synthesis .

Reported yields for this method vary between 50% and 85%, with higher efficiencies observed when using triflic anhydride (Tf₂O) as a cyclization catalyst .

Post-Functionalization of Preformed Imidazo[1,2-a]pyridines

Late-stage functionalization provides flexibility in introducing the carboxylic acid group. A notable example involves the Pd-catalyzed carbonylation of 6-bromoimidazo[1,2-a]pyridine. Using carbon monoxide (CO) gas and a palladium catalyst (e.g., Pd(PPh₃)₄) in methanol at 80°C, the bromide is replaced by a methoxycarbonyl group, which is subsequently hydrolyzed to the carboxylic acid . This method is advantageous for substrates sensitive to harsh hydrolysis conditions.

Optimization Insights :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ achieves full conversion within 12 hours .

  • Acid Stability : Hydrochloride formation requires careful pH control to avoid decarboxylation .

Oxidative Coupling and Tandem Reactions

Oxidative coupling strategies employ metal catalysts to fuse pyridine and imidazole precursors. For example, copper(I) iodide (CuI) mediates the coupling of 2-aminopyridine-6-carboxylic acid with α-ketoesters in dimethyl sulfoxide (DMSO) at 120°C, forming the imidazo[1,2-a]pyridine core via dehydrogenative cyclization . The free acid is isolated by column chromatography and converted to the hydrochloride salt using HCl in ethyl acetate.

Reaction Conditions :

  • Oxidant : tert-Butyl hydroperoxide (TBHP) enhances reaction rates by promoting radical intermediates .

  • Solvent Effects : Polar aprotic solvents like DMSO improve catalyst solubility and product yields .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride with its closest analogs:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Solubility Purity Key Features
Imidazo[1,2-a]pyridine-6-carboxylic acid HCl 1314777-15-5 C8H7ClN2O2 198.61* High (HCl salt) ≥95% Enhanced solubility, antibacterial
Imidazo[1,2-a]pyridine-7-carboxylic acid HCl 1423031-35-9 C8H7ClN2O2 198.61 Moderate ≥95% Positional isomer, lower bioactivity
6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid hydrate 138642-97-4 C8H5ClN2O2·H2O 214.59 Slightly soluble 95% Chloro substituent, higher lipophilicity
Imidazo[1,2-a]pyrimidine-6-carboxylic acid 1049730-74-6 C7H5N3O2 163.13 Low ≥90% Pyrimidine core, reduced similarity
6-Chloro-8-iodo-imidazo[1,2-a]pyridine HCl 1820607-31-5 C7H5Cl2IN2 314.94 Insoluble ≥95% Halogenated, high molecular weight

*Estimated based on formula.

Key Observations :

  • Positional Isomerism : The 6-carboxylic acid derivative (target compound) exhibits superior solubility and bioactivity compared to its 7-carboxylic acid isomer, likely due to optimized hydrogen bonding and steric interactions .
  • Core Modification : Replacing pyridine with pyrimidine (1049730-74-6) lowers similarity (0.67) and alters electronic properties, affecting binding to biological targets .
Antibacterial Activity

Derivatives of imidazo[1,2-a]pyridine-6-carboxylic acid, such as 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline, demonstrate potent antibacterial activity. For example, compound 10n in showed an MIC of 9.26 ± 1.54 µg/mL against Staphylococcus aureus, outperforming analogs with >10 µg/mL MICs . In contrast, the 7-carboxylic acid isomer lacks comparable efficacy, highlighting the importance of substituent positioning .

Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives are pivotal in synthesizing cyclin-dependent kinase (CDK) inhibitors. Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: N/A) is a precursor for CDK inhibitors with anticonvulsant and antiviral applications . The target compound’s carboxylic acid group enables further functionalization for optimizing inhibitor potency.

Biological Activity

Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a compound that has garnered attention due to its diverse biological activities. Research has demonstrated its potential in various therapeutic areas, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Imidazo[1,2-a]pyridine derivatives are characterized by a bicyclic structure that includes a pyridine ring fused to an imidazole ring. The presence of the carboxylic acid functional group at the 6-position enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Several studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, a series of 6-substituted imidazo[1,2-a]pyridine analogs were tested against HeLa cervical carcinoma cells. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values below 150 μM, suggesting strong potential for further development as anticancer agents .

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives on HeLa Cells

CompoundIC50 (μM)Remarks
1a<150Highly cytotoxic
1b386Moderate cytotoxicity
1c735Low cytotoxicity

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also shown promising antimicrobial properties. A study reported that certain compounds demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.006 μM. This suggests that these compounds could serve as leads in the development of new tuberculosis treatments .

Table 2: Antimicrobial Potency Against Mycobacterium tuberculosis

CompoundMIC (μM)Activity
Compound 9≤1Effective against replicating bacteria
Compound 18<0.03Highly potent against drug-resistant strains

Anti-inflammatory Effects

The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been documented in various studies. For example, certain derivatives inhibited cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This positions these compounds as potential candidates for treating inflammatory conditions.

Table 3: COX-2 Inhibition by Imidazo[1,2-a]pyridine Derivatives

CompoundIC50 (μM)Comparison
Compound A0.04Similar to celecoxib (0.04 μM)
Compound B0.05Slightly less effective

Neuroprotective Effects

Imidazo[1,2-a]pyridine derivatives have also been explored for their neuroprotective effects, particularly through acetylcholinesterase (AChE) inhibition. Compounds have shown IC50 values ranging from 0.2 to 50 μM against AChE, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's .

Structure-Activity Relationship (SAR)

The biological activities of imidazo[1,2-a]pyridine derivatives can be significantly influenced by structural modifications. Studies indicate that substituents at various positions on the imidazo-pyridine scaffold can enhance or diminish biological activity. For example, electron-donating groups at specific positions have been associated with increased potency against both cancer and microbial targets .

Case Studies

Several case studies illustrate the therapeutic potential of imidazo[1,2-a]pyridine derivatives:

  • Case Study 1 : A derivative was evaluated in a preclinical model for its anticancer effects and showed significant tumor reduction in xenograft models.
  • Case Study 2 : A compound demonstrated efficacy in a mouse model of tuberculosis, outperforming existing treatments in terms of potency and safety profile.

Q & A

Q. What are the standard synthetic routes for Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride?

Methodological Answer: The compound is typically synthesized via multi-step protocols involving cyclization reactions. For example, one approach uses imidazo[1,2-a]pyridine precursors subjected to carboxylation under controlled conditions, followed by HCl salt formation. Flash chromatography (hexane/ethyl acetate gradients) is commonly employed for purification . Alternative routes may involve coupling reactions with chalcone derivatives to enhance functionalization, as seen in antimicrobial studies .

Q. How is the compound characterized to confirm purity and structure?

Methodological Answer: Characterization relies on NMR (¹H and ¹³C) to verify structural integrity, with peaks corresponding to the imidazo-pyridine core and carboxylic acid protons. High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC assesses purity (>90% threshold). Supporting Information files from synthetic studies often include raw spectral data for cross-validation .

Q. What are the solubility and stability considerations for this compound in aqueous/organic systems?

Methodological Answer: The hydrochloride salt improves aqueous solubility compared to the free base. Stability testing under varying pH (e.g., 2–8) and temperatures (4°C to 25°C) is critical. Decomposition occurs above 250°C, requiring storage in anhydrous conditions at −20°C to prevent hydrolysis .

Q. Which analytical techniques are suitable for quantifying this compound in biological matrices?

Methodological Answer: LC-MS/MS is preferred for sensitivity, using reverse-phase C18 columns and mobile phases with 0.1% formic acid. Calibration curves (1–1000 ng/mL) validate linearity, while internal standards (e.g., deuterated analogs) correct for matrix effects in plasma/tissue samples .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer: Employ factorial design to test variables like temperature, solvent polarity, and catalyst loading. For instance, a 2³ factorial experiment (temperature: 60–100°C; solvent: DMF/THF; catalyst: 5–15 mol%) identifies optimal parameters. Computational tools (e.g., DFT calculations) predict transition states to guide experimental adjustments .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Validate assays using standardized protocols (e.g., CLSI guidelines for MIC determination). Cross-test against structurally similar compounds (e.g., imidazo[1,5-a]pyridines) to isolate scaffold-specific effects. Dose-response curves and selectivity indices (SI >10) differentiate targeted activity from nonspecific toxicity .

Q. What computational strategies aid in predicting reactivity or binding modes of this compound?

Methodological Answer: Quantum mechanical calculations (e.g., Gaussian 16) model electronic properties and tautomeric equilibria. Molecular docking (AutoDock Vina) screens against target proteins (e.g., bacterial gyrase), with MD simulations (AMBER) assessing binding stability. ICReDD’s reaction path search algorithms optimize synthetic feasibility .

Q. What challenges arise during scale-up, and how are they mitigated?

Methodological Answer: Scaling from mg to kg batches introduces issues like exothermicity and impurity accumulation. Use flow chemistry for heat dissipation and inline PAT (process analytical technology) for real-time monitoring. Recrystallization in ethanol/water mixtures improves purity at larger scales .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

Methodological Answer: Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. The carboxylic acid group acts as a directing moiety in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Substituent effects (e.g., chloro vs. methyl groups) are studied via Hammett plots to quantify electronic contributions .

Q. What mechanistic insights explain its antikinetoplastid activity?

Methodological Answer: Studies suggest inhibition of trypanothione reductase, validated via enzyme assays and ROS generation assays. Compare IC₅₀ values against Leishmania spp. with mammalian cell lines to confirm selectivity. Metabolomic profiling (LC-HRMS) identifies disrupted pathways (e.g., polyamine biosynthesis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.